

Application Notes and Protocols: Utilizing FPI-1523 Sodium in Combination with β -Lactam Antibiotics

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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B10861215

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Introduction

FPI-1523 sodium is a potent β -lactamase inhibitor, recognized as a derivative of Avibactam.[1][2][3] Its primary mechanism of action involves the inhibition of a wide range of β -lactamase enzymes, which are a major contributor to bacterial resistance against β -lactam antibiotics. **FPI-1523 sodium** has demonstrated inhibitory activity against CTX-M-15 and OXA-48 β -lactamases, with K_d values of 4 nM and 34 nM, respectively.[1][2][3] Furthermore, **FPI-1523 sodium** also exhibits inhibitory effects on Penicillin-Binding Protein 2 (PBP2), with an IC_{50} of 3.2 μ M, and shows intrinsic antimicrobial activity.[1][2][3]

The combination of a β -lactamase inhibitor like **FPI-1523 sodium** with a β -lactam antibiotic is a promising strategy to overcome resistance. The β -lactamase inhibitor protects the β -lactam antibiotic from enzymatic degradation, allowing it to effectively target and inhibit bacterial cell wall synthesis. This application note provides a comprehensive overview of the principles, experimental protocols, and data interpretation for studying the synergistic effects of **FPI-1523 sodium** in combination with β -lactam antibiotics.

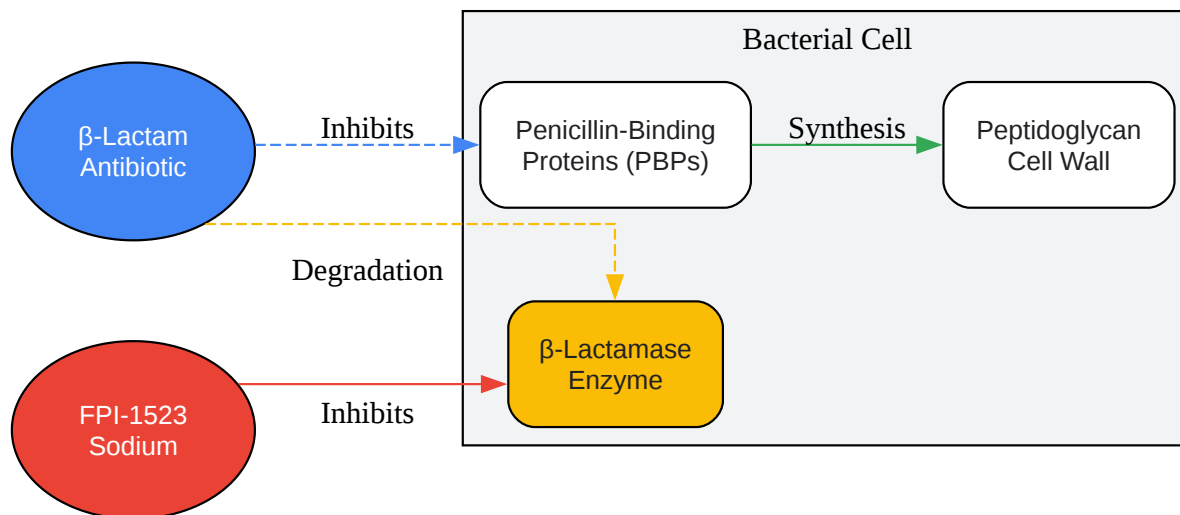
Quantitative Data Summary

While specific synergistic data for **FPI-1523 sodium** in combination with β -lactam antibiotics is not yet widely published, the following table summarizes the known quantitative data for **FPI-1523 sodium**'s intrinsic activity. This data is crucial for designing initial synergy studies.

Target	Parameter	Value	Organism/Assay Condition
CTX-M-15	Kd	4 nM	In vitro binding assay
OXA-48	Kd	34 nM	In vitro binding assay
PBP2	IC50	3.2 μ M	In vitro inhibition assay
E. coli K12	MIC	4 μ g/mL	Broth microdilution
PBP2 in E. coli K12	IC50	0.4 μ g/mL	In situ inhibition assay
E. coli BW25113 transformants	MIC	1-2 μ M	Broth microdilution

Mechanism of Action and Synergy

The synergistic interaction between **FPI-1523 sodium** and a β -lactam antibiotic is based on a dual-action mechanism that targets key components of bacterial survival and replication.



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Diagram 1: Mechanism of synergy between FPI-1523 and a β -lactam antibiotic.

Experimental Protocols

To evaluate the synergistic potential of **FPI-1523 sodium** in combination with β -lactam antibiotics, the following standard experimental protocols are recommended.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

a. Materials:

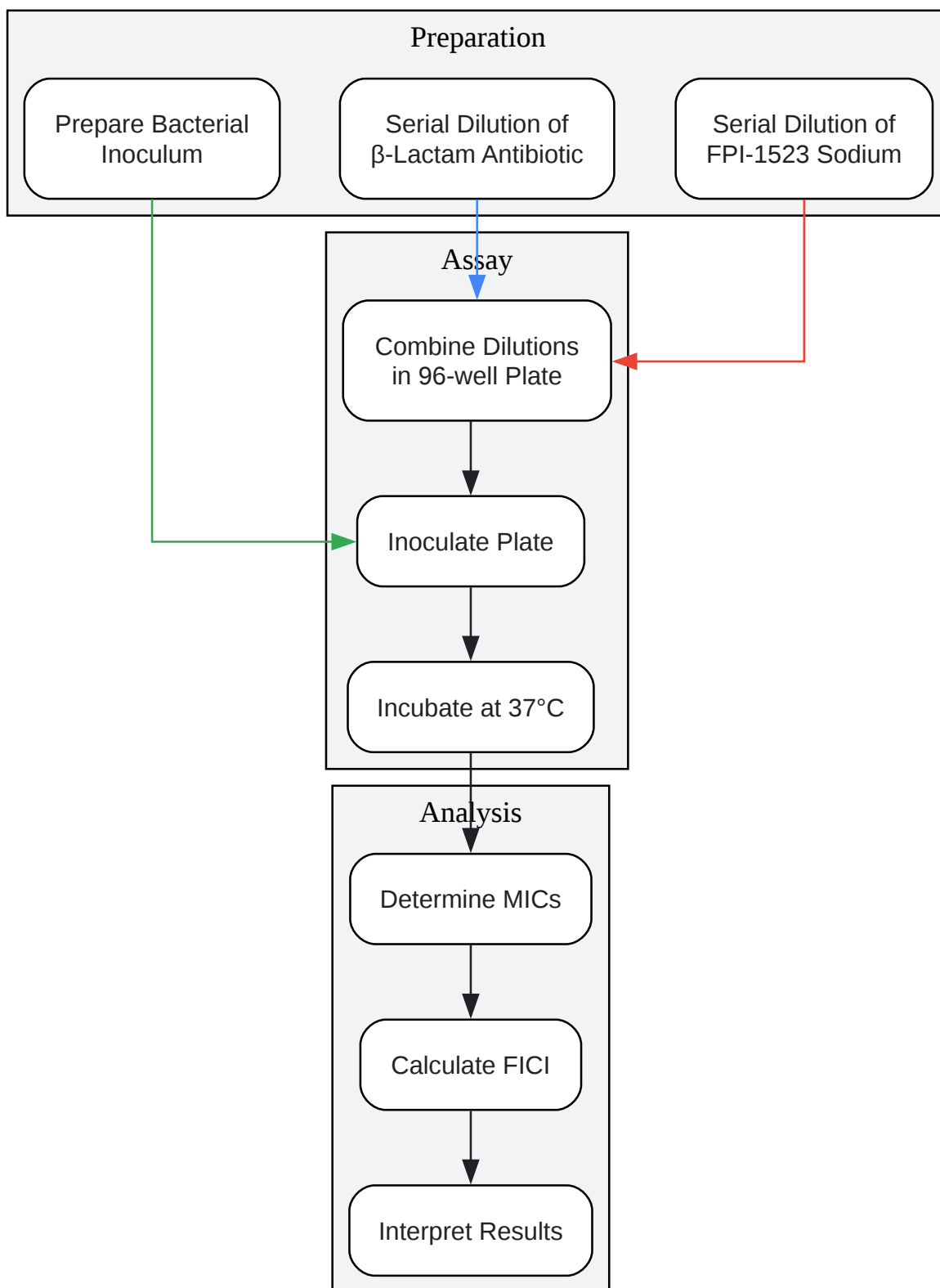
- **FPI-1523 sodium**
- Selected β -lactam antibiotic(s)
- Bacterial strain(s) of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- 96-well microtiter plates
- Sterile saline solution (0.9% NaCl)
- Spectrophotometer or microplate reader

b. Protocol:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Drug Dilution:
 - Prepare serial twofold dilutions of the β -lactam antibiotic along the x-axis (columns) of the 96-well plate.
 - Prepare serial twofold dilutions of **FPI-1523 sodium** along the y-axis (rows) of the plate.
 - The final volume in each well should be 100 μ L, with each well containing a unique combination of concentrations of the two agents.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: $FICI = FICA + FICB = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
 - Interpret the FICI values as follows:
 - Synergy: $FICI \leq 0.5$

- Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
- Antagonism: $\text{FICI} > 4.0$



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Diagram 2: Workflow for the checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

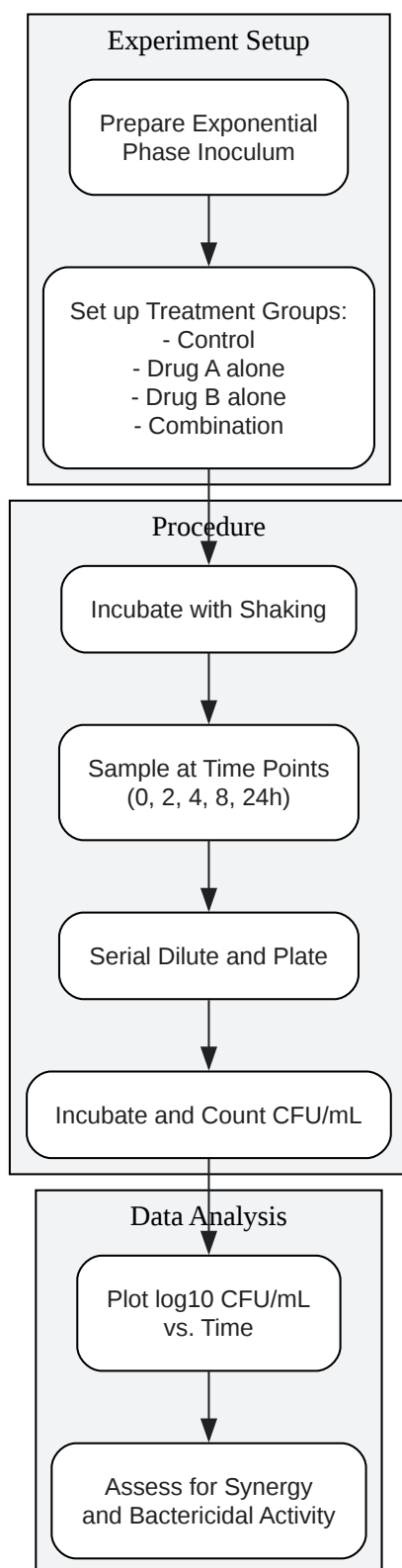
a. Materials:

- **FPI-1523 sodium**
- Selected β -lactam antibiotic(s)
- Bacterial strain(s) of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile culture tubes or flasks
- Sterile saline solution (0.9% NaCl)
- Agar plates for colony counting

b. Protocol:

- Inoculum Preparation: Prepare a bacterial suspension in exponential growth phase (approximately 1×10^6 CFU/mL) in CAMHB.
- Treatment Groups: Set up culture tubes with the following conditions:
 - Growth control (no drug)
 - **FPI-1523 sodium** alone (at a relevant concentration, e.g., 0.5x MIC)
 - β -lactam antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)

- Combination of **FPI-1523 sodium** and the β -lactam antibiotic (at the same concentrations as the individual agents)
- Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each treatment group.
 - Synergy is defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
 - Bactericidal activity is defined as a ≥ 3 -log₁₀ decrease in CFU/mL from the initial inoculum.



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References

- 1. Mechanism of Synergistic Effects of β -Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
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